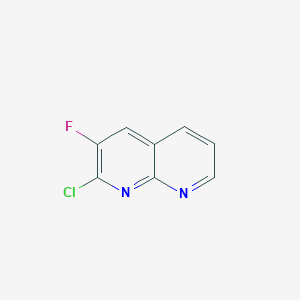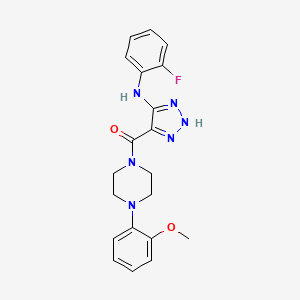
(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone” is a complex organic molecule that features a triazole ring, a fluorophenyl group, and a methoxyphenyl piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorophenyl amine reacts with a suitable precursor.
Attachment of the methoxyphenyl piperazine: This could be done through a coupling reaction, such as a Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the triazole ring or the fluorophenyl group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where halogens or other groups can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide or electrophilic aromatic substitution conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted triazoles, fluorophenyl derivatives, and methoxyphenyl piperazines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets such as enzymes or receptors.
Medicine
Medicinally, compounds with similar structures have been studied for their potential as anti-cancer, anti-inflammatory, or anti-microbial agents.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include kinases, proteases, or other enzymes, and the pathways involved might be related to cell signaling, metabolism, or other critical biological processes.
Comparison with Similar Compounds
Similar Compounds
- (5-((2-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
- (5-((2-bromophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of the compound lies in the specific substitution pattern on the triazole ring and the presence of the fluorophenyl and methoxyphenyl piperazine groups. These structural features can significantly influence its biological activity and chemical reactivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H21FN6O2 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[5-(2-fluoroanilino)-2H-triazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H21FN6O2/c1-29-17-9-5-4-8-16(17)26-10-12-27(13-11-26)20(28)18-19(24-25-23-18)22-15-7-3-2-6-14(15)21/h2-9H,10-13H2,1H3,(H2,22,23,24,25) |
InChI Key |
MQCMORMLNSWFFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine](/img/structure/B14874631.png)
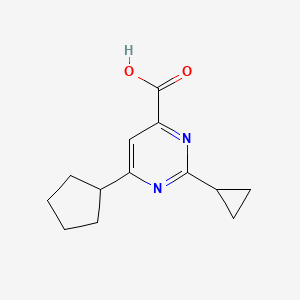
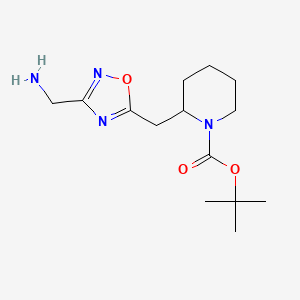
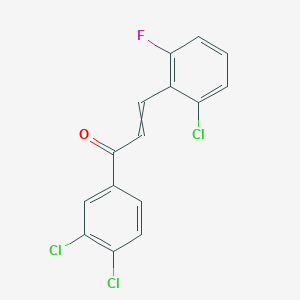
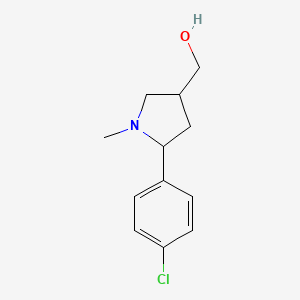




![3-Methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14874707.png)
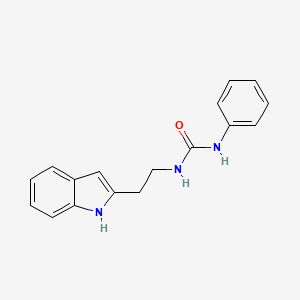
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B14874720.png)
